

PF-06424439 Methanesulfonate Solution

Stability: Technical Support Center

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Compound of Interest

Compound Name: PF-06424439 methanesulfonate

Cat. No.: B10783163

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of **PF-06424439 methanesulfonate** in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving **PF-06424439 methanesulfonate**?

A1: **PF-06424439 methanesulfonate** is soluble in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) and water are commonly used. For in vivo applications, specific formulations with co-solvents are recommended to ensure solubility and bioavailability.

Q2: What are the recommended storage conditions for **PF-06424439 methanesulfonate** in its solid form and in solution?

A2: Proper storage is crucial to maintain the integrity of the compound. For the solid powder form, long-term storage at -20°C for up to 3 years is recommended.^{[1][2]} Stock solutions should be stored at -80°C for up to 1 year.^{[2][3][4]} Shorter-term storage at -20°C for 1 to 6 months is also possible for solutions.^{[1][3][4][5]} It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.^[3]

Q3: How long is **PF-06424439 methanesulfonate** stable in solution at room temperature?

A3: While specific stability data at room temperature is limited, the compound is noted to be stable at ambient temperature for a few days during ordinary shipping.^[1] However, for experimental use, it is strongly recommended to prepare working solutions fresh on the same day of use.^{[4][5]} If long-term storage of solutions is necessary, it should be done at -20°C or -80°C.^{[1][3][4][5]}

Troubleshooting Guide

Issue 1: Precipitation or phase separation is observed when preparing solutions.

- Possible Cause: The concentration of the compound may have exceeded its solubility limit in the chosen solvent or solvent system.
- Solution:
 - Verify Solubility: Refer to the solubility data tables below to ensure you are working within the recommended concentration range for your chosen solvent.
 - Aid Dissolution: Gentle warming and/or sonication can be used to help dissolve the compound if precipitation occurs during preparation.^{[2][4][5]}
 - Solvent System Adjustment: For in vivo preparations, ensure the solvents are added sequentially and mixed thoroughly at each step as per the recommended protocols.^{[4][6]}

Issue 2: Inconsistent experimental results are obtained using previously prepared stock solutions.

- Possible Cause: The compound may have degraded due to improper storage or handling.
- Solution:
 - Review Storage Protocol: Confirm that stock solutions have been stored at the recommended temperature (-80°C for long-term) and protected from light.^{[2][3][4]}
 - Avoid Freeze-Thaw Cycles: Ensure that stock solutions were aliquoted to minimize the number of freeze-thaw cycles.^[3]

- Prepare Fresh Solutions: It is best practice to prepare fresh working solutions from a properly stored stock solution for each experiment to ensure consistency.^{[4][5]} For sensitive experiments, consider preparing a fresh stock solution.

Quantitative Data Summary

Table 1: Solubility of PF-06424439 and its Methanesulfonate Salt

Compound Form	Solvent	Maximum Concentration	Notes
PF-06424439	DMSO	100 mg/mL (227.30 mM)	Ultrasonic and warming to 60°C may be needed.[6]
PF-06424439	10% DMSO >> 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (5.68 mM)	Clear solution.[6]
PF-06424439	10% DMSO >> 90% corn oil	≥ 2.5 mg/mL (5.68 mM)	Clear solution.[6]
PF-06424439	10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥ 2.5 mg/mL (5.68 mM)	Clear solution.[6]
PF-06424439 methanesulfonate	Water	100 mM (53.6 mg/mL) [7]	Soluble.[8] Sonication is recommended.[2]
PF-06424439 methanesulfonate	DMSO	100 mM (53.6 mg/mL) [7]	Soluble.[8] Sonication is recommended.[2]
PF-06424439 methanesulfonate	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	5 mg/mL (9.33 mM)	Sonication is recommended.[2]
PF-06424439 methanesulfonate	10% DMSO >> 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (3.88 mM)	Clear solution.[4]
PF-06424439 methanesulfonate	10% DMSO >> 90% Corn Oil	≥ 2.08 mg/mL (3.88 mM)	Clear solution.[4]

Table 2: Recommended Storage Conditions

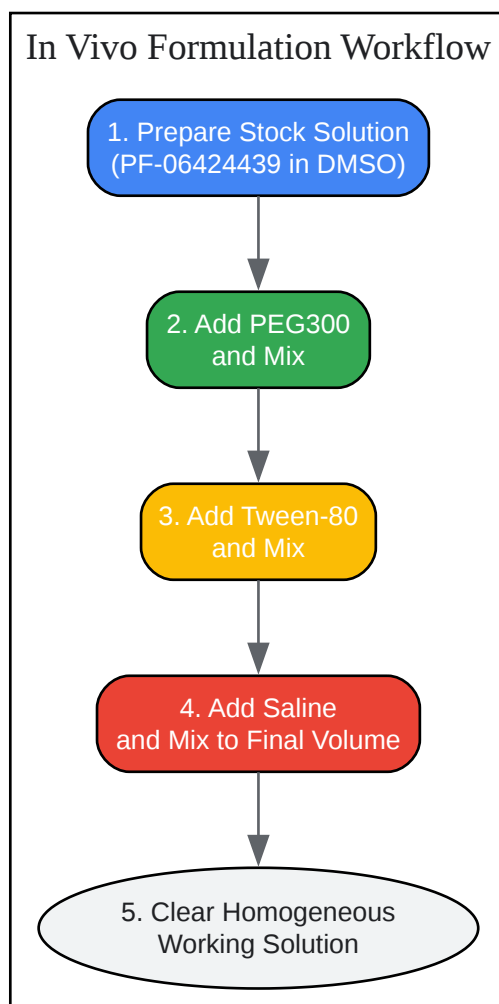
Form	Storage Temperature	Duration	Reference(s)
Powder	-20°C	3 years	[1] [2] [6]
Powder	4°C	2 years	[1] [6]
In Solvent	-80°C	6 months - 1 year	[1] [2] [3] [4] [5] [6]
In Solvent	-20°C	1 month	[1] [5] [6]

Experimental Protocols & Visualizations

Protocol for Preparing an In Vivo Formulation

This protocol describes the preparation of a common vehicle for the in vivo administration of **PF-06424439 methanesulfonate**.

- Prepare Stock Solution: Dissolve **PF-06424439 methanesulfonate** in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[\[4\]](#)
- Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.
- Sequentially add PEG300, Tween-80, and Saline to the DMSO stock solution, ensuring the solution is mixed thoroughly after each addition to maintain clarity.[\[2\]](#)[\[4\]](#) The final solvent ratio should be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[4\]](#)
- Final Formulation: The resulting mixture should be a clear solution. It is recommended to use this formulation on the same day it is prepared.[\[4\]](#)[\[5\]](#)

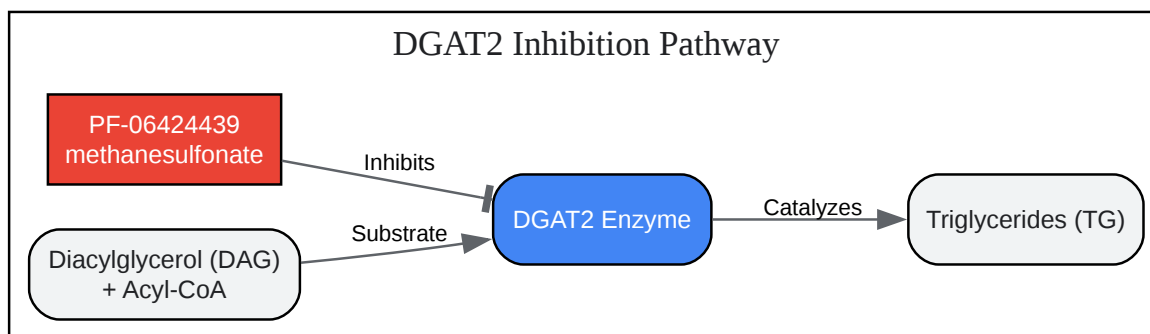


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Caption: Workflow for preparing an in vivo formulation.

DGAT2 Inhibition Signaling Pathway

PF-06424439 is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2).^[9] DGAT2 is a key enzyme in the triglyceride synthesis pathway. By inhibiting DGAT2, PF-06424439 blocks the final step of triglyceride synthesis.



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Caption: Inhibition of triglyceride synthesis by PF-06424439.

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